
3(2H)-Pyridazinone, 2-(3-((((2R)-2,3-dihydro-1,4-benzodioxin-2-yl)methyl)amino)propyl)-
Übersicht
Beschreibung
GYKI-16084 ist ein postsynaptischer Alpha-2-Rezeptorblocker mit potenzieller Wirksamkeit bei der Behandlung der benignen Prostatahyperplasie . Diese Verbindung ist bekannt für ihre Fähigkeit, die Harnwegssymptome zu verbessern und den maximalen Harnfluss bei Patienten mit benigner Prostatahyperplasie zu erhöhen, ohne unerwünschte Reaktionen hervorzurufen .
Vorbereitungsmethoden
Die Synthese von GYKI-16084 erfolgt in einem mehrstufigen Verfahren, das von Brenzkatechin ausgeht . Das enantiomerenreine Benzodioxanderivat wird durch einen einfachen Weg erhalten, der fünf Schritte umfasst. Racemate werden dann durch Kristallisation mit (-)-O,O’-Dibenzoyl-L-weinsäure aufgelöst . Zusätzlich wird ein zweistufiges Festphasenextraktionsverfahren gefolgt von einer Hochleistungsflüssigchromatographie (HPLC)-Isolierung für die Strukturaufklärung der Hauptmetabolite verwendet .
Chemische Reaktionsanalyse
GYKI-16084 unterliegt verschiedenen chemischen Reaktionen, darunter:
Reduktion: Reduktionsreaktionen können die Pyridazinonringstruktur verändern.
Substitution: Substitutionsreaktionen können am Benzodioxan-Molekül auftreten und zu verschiedenen Derivaten führen.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind hydroxylierte Derivate und Glucuronide .
Wissenschaftliche Forschungsanwendungen
GYKI-16084 hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Als Modellverbindung für die Untersuchung von Rezeptorblockern und deren Wechselwirkungen verwendet.
Industrie: Bei der Entwicklung neuer therapeutischer Wirkstoffe eingesetzt, die auf Alpha-2-Rezeptoren abzielen.
Wirkmechanismus
GYKI-16084 übt seine Wirkungen durch Blockieren von postsynaptischen Alpha-2-Rezeptoren aus . Diese Wirkung führt zur Entspannung der glatten Muskulatur in der Prostata und im Blasenhals, wodurch der Harnfluss verbessert und die Symptome der benignen Prostatahyperplasie reduziert werden . Die beteiligten molekularen Zielstrukturen sind die Adrenorezeptor-Alpha-1- und Alpha-2-Untereinheiten .
Analyse Chemischer Reaktionen
GYKI-16084 undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the pyridazinone ring structure.
Substitution: Substitution reactions can occur on the benzodioxane moiety, leading to different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions are hydroxylated derivatives and glucuronides .
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
One of the prominent applications of 3(2H)-Pyridazinone derivatives is in antiviral research. A study investigated the use of 5-hydroxy-3(2H)-pyridazinone derivatives as inhibitors of Hepatitis C virus (HCV) NS5B polymerase. The research focused on their structure-activity relationships (SAR), metabolic stability, and synthesis methods . The findings indicated that these derivatives could effectively inhibit viral replication, marking a significant step in developing antiviral therapies.
Anticancer Potential
Research has also explored the anticancer potential of pyridazinone derivatives. For instance, studies have shown that certain modifications to the pyridazinone structure can enhance cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Herbicidal Properties
The compound has been identified as a potential herbicide. A patent describes its use for controlling undesirable vegetation in crops such as rice, soybean, and maize. The effectiveness of these compounds in selective weed control is crucial for improving crop yields and reducing agricultural costs . Here are key features from the patent:
Feature | Description |
---|---|
Target Crops | Rice, soybean, maize, potato |
Mechanism | Selective inhibition of weed growth |
Environmental Impact | Designed to be less toxic and environmentally safer |
Case Study 1: Inhibition of HCV Replication
In a study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized various 5-hydroxy-3(2H)-pyridazinone derivatives and evaluated their efficacy against HCV NS5B polymerase. The results demonstrated that specific structural modifications significantly enhanced inhibitory activity, suggesting a promising avenue for HCV treatment development .
Case Study 2: Herbicidal Efficacy
A field trial assessing the herbicidal effectiveness of pyridazinone compounds revealed that they significantly reduced weed populations without adversely affecting crop health. This trial was essential for validating laboratory results and demonstrating practical applications in agricultural settings .
Wirkmechanismus
GYKI-16084 exerts its effects by blocking postsynaptic alpha2 receptors . This action leads to the relaxation of smooth muscles in the prostate and bladder neck, improving urinary flow and reducing symptoms of benign prostatic hyperplasia . The molecular targets involved are the adrenergic receptor alpha-1 and alpha-2 subunits .
Vergleich Mit ähnlichen Verbindungen
GYKI-16084 ist aufgrund seiner kombinierten Alpha-1- und postsynaptisch selektiven Alpha-2-blockierenden Eigenschaften einzigartig . Ähnliche Verbindungen umfassen:
Tamsulosin: Ein weiterer Alpha-1-Rezeptorblocker, der bei benigner Prostatahyperplasie eingesetzt wird.
Alfuzosin: Ein Alpha-1-Rezeptorantagonist mit ähnlichen therapeutischen Anwendungen.
Silodosin: Ein selektiver Alpha-1-Rezeptorantagonist zur Behandlung von Harnwegssymptomen.
GYKI-16084 zeichnet sich durch seine zweifache Wirkung auf Alpha-1- und Alpha-2-Rezeptoren aus, wodurch ein breiteres Spektrum therapeutischer Wirkungen erzielt wird .
Biologische Aktivität
3(2H)-Pyridazinone derivatives, particularly the compound 2-(3-((((2R)-2,3-dihydro-1,4-benzodioxin-2-yl)methyl)amino)propyl)-, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article delves into the pharmacological properties, synthesis, and applications of this compound, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula: C16H19N3O3
- Molecular Weight: 303.34 g/mol
- CAS Registry Number: 185739-21-3
This structure includes a pyridazinone core with a benzodioxin moiety that contributes to its biological activity.
1. Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyridazinone derivatives. For instance:
- A series of pyridazinones were synthesized and tested against various cancer cell lines, showing significant cytotoxic effects. One particular derivative exhibited a GI50 value of less than 2 µM against leukemia cells (HL-60) and non-small-cell lung cancer (NCI-H522) .
- In vivo studies demonstrated that certain pyridazinones inhibited tumor growth in mouse models, indicating their potential as effective anticancer agents .
2. Antimicrobial Activity
Pyridazinones have also been evaluated for their antimicrobial properties:
- Recent research synthesized novel 2,6-disubstituted pyridazinones that showed promising antibacterial activity against pathogenic strains, including Candida albicans and Bacillus subtilis .
- Compounds were found to exhibit strong inhibitory effects comparable to standard antibiotics like ampicillin .
3. Antihypertensive Activity
The antihypertensive properties of pyridazinones have been well-documented:
- Specific derivatives were tested using non-invasive methods and demonstrated significant blood pressure-lowering effects, comparable to established antihypertensive medications such as hydralazine .
Synthesis Methods
The synthesis of 3(2H)-pyridazinone derivatives typically involves several methodologies:
- Condensation Reactions : Combining appropriate β-aroylpropionic acids with hydrazine derivatives.
- Hydrazine Hydrate Reactions : Reacting 6-(4-pyridinyl)-3(2H)-pyridazinones with hydrazine to yield various amino-substituted derivatives .
Case Study 1: Anticancer Evaluation
A study conducted by Ahmad et al. synthesized a series of pyridazinones and evaluated their anticancer activity against multiple human cancer cell lines. The results indicated that these compounds significantly inhibited cell proliferation in a dose-dependent manner.
Case Study 2: Antimicrobial Screening
Tiryaki et al. synthesized new pyridazinone derivatives and tested them against common pathogens. The findings revealed that certain compounds had excellent activity against Gram-positive bacteria, suggesting their potential as new antimicrobial agents.
Eigenschaften
IUPAC Name |
2-[3-[[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]methylamino]propyl]pyridazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c20-16-7-3-9-18-19(16)10-4-8-17-11-13-12-21-14-5-1-2-6-15(14)22-13/h1-3,5-7,9,13,17H,4,8,10-12H2/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNRJBQUOQLUNQ-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CNCCCN3C(=O)C=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](OC2=CC=CC=C2O1)CNCCCN3C(=O)C=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90171798 | |
Record name | GYKI-16084 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90171798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185739-21-3 | |
Record name | GYKI-16084 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185739213 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GYKI-16084 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90171798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GYKI-16084 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N714HRW3DJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.